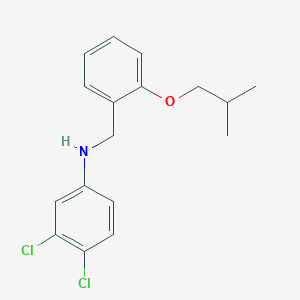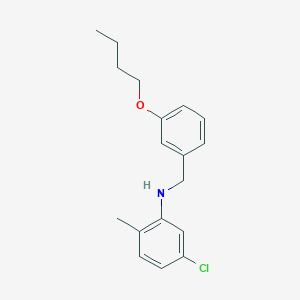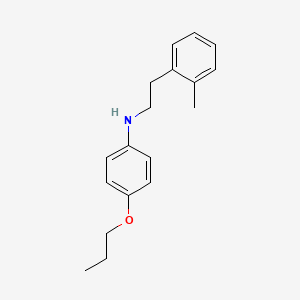
2,3-Dimethyl-N-(2-thienylmethyl)aniline
Descripción general
Descripción
“2,3-Dimethyl-N-(2-thienylmethyl)aniline” is a chemical compound with the molecular formula C13H15NS . It has an average mass of 217.330 Da and a Monoisotopic mass of 217.092514 Da .
Molecular Structure Analysis
The molecular structure of “2,3-Dimethyl-N-(2-thienylmethyl)aniline” consists of a dimethylamino group attached to a phenyl group . The exact structural details specific to “2,3-Dimethyl-N-(2-thienylmethyl)aniline” are not provided in the searched resources.Chemical Reactions Analysis
Dimethylaniline, a related compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive . It is also lithiated with butyllithium . Specific chemical reactions involving “2,3-Dimethyl-N-(2-thienylmethyl)aniline” are not detailed in the searched resources.Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Properties
The molecular and crystal structure of compounds similar to 2,3-Dimethyl-N-(2-thienylmethyl)aniline have been extensively studied. For instance, research on analogues like 3,4-dimethyl-N-[1-(1-thiophen-2-yl)ethylidene]aniline reveals detailed insights into their planar backbone and heterocyclic structures (Su et al., 2013).
Kinetics and Mechanistic Investigations
Studies on related compounds, such as 2,4-xylidine (2,4-dimethyl-aniline), focus on their ozonolysis in various solutions, highlighting major reaction products and their kinetic profiles (Machulek et al., 2009).
Synthesis and Chemical Reactions
Selective N-monomethylation of primary anilines using green methodologies and continuous flow conditions has been applied to various aniline derivatives, including those similar to 2,3-Dimethyl-N-(2-thienylmethyl)aniline (Seo et al., 2017).
Nonlinear Optical Properties
The synthesis and characterization of nonlinear optical materials, such as 2,3-Dimethyl-N-[4-(Nitro) benzylidene] aniline, are crucial for understanding their optical and thermal behavior, which has implications in photonics and optoelectronics (Balachandar & Kalainathan, 2014).
Safety and Hazards
The safety data sheet for a related compound, 2,3-Dimethylaniline, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . The specific safety and hazards information for “2,3-Dimethyl-N-(2-thienylmethyl)aniline” is not provided in the searched resources.
Propiedades
IUPAC Name |
2,3-dimethyl-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-10-5-3-7-13(11(10)2)14-9-12-6-4-8-15-12/h3-8,14H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHCZNBJOUVVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-N-(2-thienylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385359.png)
![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)
![2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385364.png)
![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)


![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385371.png)

![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)

![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)


